3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine
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Overview
Description
3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine is a complex heterocyclic compound that features a benzofuran moiety fused with a hexahydropyrazoloazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of benzofuran derivatives with appropriate pyrazole intermediates under controlled conditions. For instance, the reaction of benzofuran-2-carbaldehyde with hydrazine derivatives can yield the desired pyrazole ring, which can then be further cyclized to form the hexahydropyrazoloazepine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the pyrazole ring, leading to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol or acetonitrile and may require specific temperatures and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, dihydropyrazole derivatives from reduction, and various substituted benzofuran derivatives from substitution reactions .
Scientific Research Applications
3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also interact with biological targets, leading to the modulation of cellular pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and pyrazoloazepine compounds, such as:
- Benzofuran-2-carbaldehyde
- 1-Phenyl-1H-pyrazole-4-carbaldehyde
- 3-(Benzofuran-2-yl)pyrazole-based heterocycles
Uniqueness
What sets 3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine apart is its unique combination of the benzofuran and hexahydropyrazoloazepine moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its individual components .
Properties
Molecular Formula |
C16H17N3O |
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Molecular Weight |
267.33 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-1-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C16H17N3O/c1-19-16-12(7-4-5-9-17-16)15(18-19)14-10-11-6-2-3-8-13(11)20-14/h2-3,6,8,10,17H,4-5,7,9H2,1H3 |
InChI Key |
WXXCOTSZRCCNNM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCCCN2)C(=N1)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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